![molecular formula C34H63ClN2O7S B12327706 [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate](/img/structure/B12327706.png)
[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate: is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, amino, hydroxyl, and sulfinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core oxan structure, followed by the introduction of the chloro and amino groups through substitution reactions. The hydroxyl and sulfinyl groups are then added through oxidation reactions, and finally, the hexadecanoate ester is formed through esterification.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways would be essential to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, and chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation reactions to introduce hydroxyl and sulfinyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfinyl group to a sulfide.
Substitution: Substitution reactions are employed to introduce the chloro and amino groups.
Esterification: The final step involves esterification to form the hexadecanoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and amines are used for substitution reactions.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are used to facilitate esterification.
Major Products
The major products formed from these reactions include various intermediates with modified functional groups, leading to the final compound [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Properties
Molecular Formula |
C34H63ClN2O7S |
|---|---|
Molecular Weight |
679.4 g/mol |
IUPAC Name |
[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C34H63ClN2O7S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)43-32-30(40)29(39)31(44-34(32)45(5)42)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41) |
InChI Key |
MEIKKMCUTRNHMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



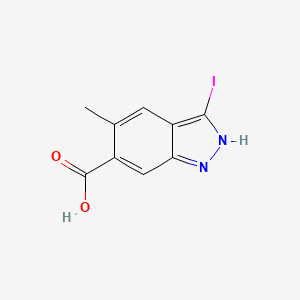
![acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine](/img/structure/B12327635.png)
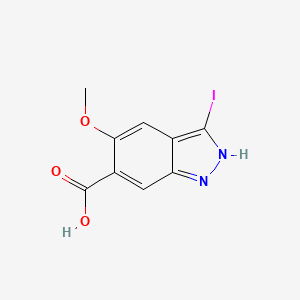
![Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
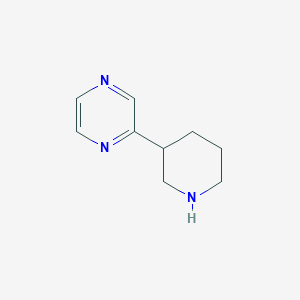
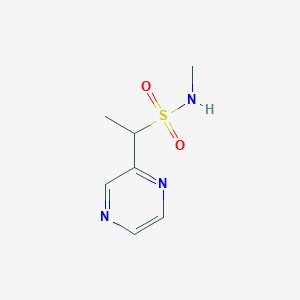
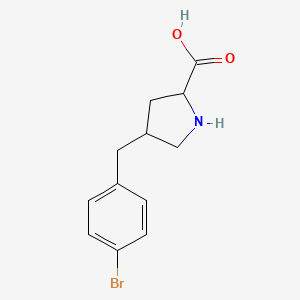
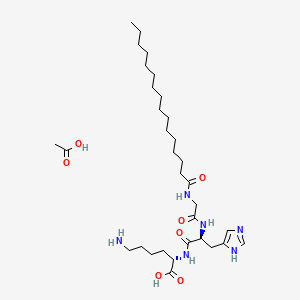
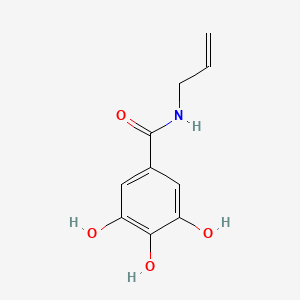

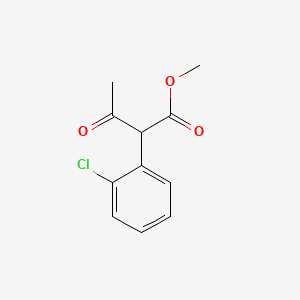
![4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12327712.png)

